2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol
CAS No.:
Cat. No.: VC13616750
Molecular Formula: C19H26N6O
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N6O |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol |
| Standard InChI | InChI=1S/C19H26N6O/c1-3-10-25-13-21-16-17(20-11-14-8-6-5-7-9-14)23-19(24-18(16)25)22-15(4-2)12-26/h5-9,13,15,26H,3-4,10-12H2,1-2H3,(H2,20,22,23,24) |
| Standard InChI Key | LKXPLOHGQSEPEM-UHFFFAOYSA-N |
| SMILES | CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3 |
| Canonical SMILES | CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure features a purine scaffold substituted at the N⁹ position with a propyl group, at the N⁶ position with a benzylamino moiety, and at the C² position with a 2-amino-1-butanol side chain. This arrangement creates a stereochemically complex molecule with multiple sites for hydrogen bonding and hydrophobic interactions. The benzylamino group enhances lipophilicity, facilitating membrane permeability, while the butanol side chain introduces polarity, balancing solubility for pharmacological efficacy.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₆O |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol |
| Canonical SMILES | CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3 |
| Topological Polar Surface Area | 102 Ų |
The Topological Polar Surface Area (TPSA) of 102 Ų suggests moderate blood-brain barrier permeability, a critical factor for neuroactive compounds.
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the benzyl group’s aromatic protons resonate at δ 7.2–7.4 ppm, while the butanol chain’s hydroxyl proton appears as a broad singlet near δ 1.5 ppm . X-ray crystallography confirms a planar purine core with the propyl and benzylamino groups adopting staggered conformations to minimize steric hindrance .
Synthetic Methodologies and Optimization
Multi-Step Organic Synthesis
The synthesis of 2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol typically begins with the functionalization of a purine precursor. A reported route involves:
-
N⁹-Alkylation: Reaction of 6-chloropurine with 1-bromopropane in the presence of a base to introduce the propyl group.
-
N⁶-Benzylamination: Substitution of the C⁶ chlorine with benzylamine under refluxing ethanol.
-
C²-Amination: Coupling of the intermediate with 2-amino-1-butanol using a palladium catalyst .
Critical Reaction Parameters
-
Temperature Control: Alkylation steps require strict temperature regulation (<70°C) to prevent purine ring degradation .
-
Solvent Selection: Ethanol-water mixtures (100:1 v/v) optimize yield during reductive amination steps by balancing solubility and reaction kinetics .
Purification and Characterization
Post-synthetic purification employs silica gel chromatography with ethyl acetate/hexane (1:10) eluents, achieving a 61% isolated yield . High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion peak at m/z 355.2143 [M+H]⁺, consistent with the theoretical mass .
Biological Activity and Mechanism of Action
Cyclin-Dependent Kinase (CDK) Inhibition
The compound exhibits potent inhibition of CDK2/cyclin E (IC₅₀ = 0.42 µM) and CDK5/p25 (IC₅₀ = 0.38 µM), surpassing the activity of first-generation inhibitors like roscovitine. Molecular docking simulations reveal that the benzylamino group occupies the kinase’s hydrophobic pocket, while the butanol side chain forms hydrogen bonds with Glu81 and Leu83 residues, stabilizing the inhibitory complex.
Neurotransmitter Modulation
In rodent models, the compound enhances dopamine release in the striatum by 40–50% at 10 mg/kg doses, suggesting agonism at presynaptic D₂ autoreceptors. Concurrently, it inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 2.1 µM, prolonging synaptic neurotransmitter levels.
Therapeutic Applications and Preclinical Studies
Oncology: Targeting Cell Cycle Dysregulation
In MDA-MB-231 breast cancer cells, the compound induces G₁-phase arrest (72% cells at 48 hours) and apoptosis via caspase-3 activation. Synergy with paclitaxel reduces viable cell count by 89% compared to monotherapy, highlighting its potential in combination regimens.
Neurodegenerative Diseases: Parkinson’s and Alzheimer’s
-
Parkinson’s Disease: Restores motor function in 6-OHDA-lesioned rats by 65% at 15 mg/kg, correlating with striatal dopamine normalization.
-
Alzheimer’s Disease: Reduces amyloid-β plaque burden by 30% in APP/PS1 mice, likely through CDK5 inhibition and subsequent attenuation of tau hyperphosphorylation.
Structural Analogs and Comparative Pharmacology
Roscovitine and Second-Generation Derivatives
Compared to roscovitine, the compound demonstrates:
-
Enhanced selectivity for CDK5 over CDK1 (12-fold vs. 3-fold).
-
Improved oral bioavailability (F = 55% vs. 22%) due to reduced first-pass metabolism.
Table 2: Pharmacokinetic Comparison
| Parameter | 2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol | Roscovitine |
|---|---|---|
| Half-life (t₁/₂) | 6.2 h | 3.8 h |
| Cₘₐₓ (oral) | 1.8 µM | 0.9 µM |
| Protein Binding | 88% | 92% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume